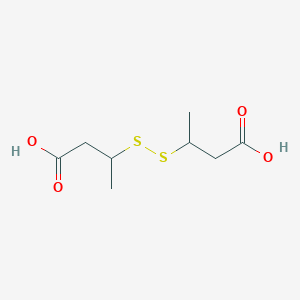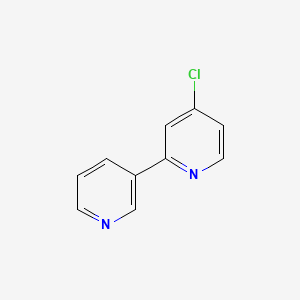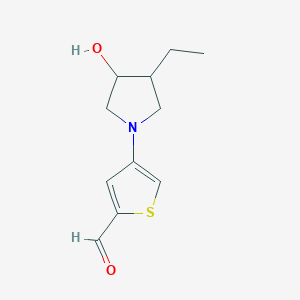![molecular formula C11H14FNO4S B13152394 Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an alanine derivative. The presence of the fluorine atom and the sulfonyl group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride. This intermediate is then reacted with an alanine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the alanine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its ability to modify biological molecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism by which Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Alanine,N-[(3-chloro-4-fluorophenyl)sulfonyl]-: This compound features a chlorine atom in addition to the fluorine, which can alter its chemical properties and reactivity.
N-[(4-Fluorophenyl)sulfonyl]-β-alanine: This variant has a different substitution pattern on the alanine moiety, affecting its biological activity.
Uniqueness: Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is unique due to its specific combination of functional groups. The presence of both the sulfonyl and fluorine groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14FNO4S |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
methyl 2-[(4-fluorophenyl)sulfonylamino]-2-methylpropanoate |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,10(14)17-3)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,13H,1-3H3 |
Clé InChI |
BCURRONPCVLKQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



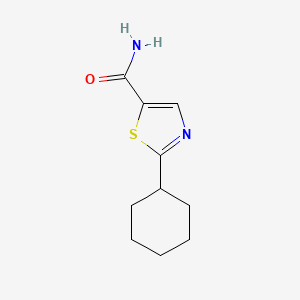
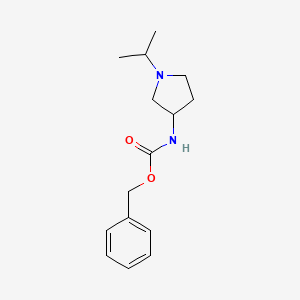

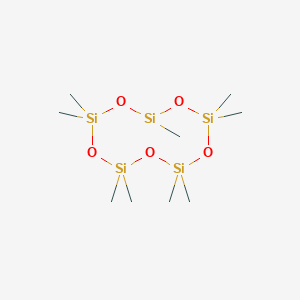
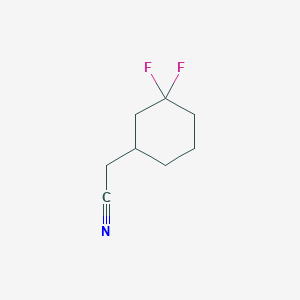
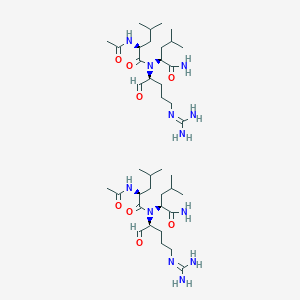
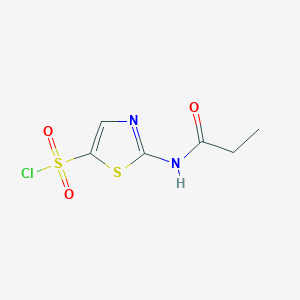
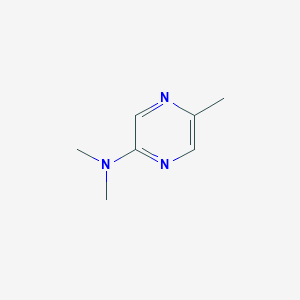
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
